molecular formula C7H8O2 B14278769 (Methylperoxy)benzene CAS No. 148600-12-8

(Methylperoxy)benzene

Cat. No.: B14278769
CAS No.: 148600-12-8
M. Wt: 124.14 g/mol
InChI Key: NLVRJWHXLBQZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: (Methylperoxy)benzene can be synthesized through the reaction of benzene with methyl hydroperoxide in the presence of a catalyst. The typical reaction conditions involve:

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Temperature: The reaction is usually carried out at moderate temperatures ranging from 25°C to 50°C.

    Solvent: Common solvents include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The process typically includes:

    Feedstock Preparation: Purification of benzene and methyl hydroperoxide.

    Reaction: Continuous addition of reactants into a reactor with controlled temperature and catalyst concentration.

    Separation and Purification: The product is separated from the reaction mixture using distillation or extraction techniques, followed by purification to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (Methylperoxy)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert it to benzene and methanol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation Products: Benzoic acid, benzaldehyde.

    Reduction Products: Benzene, methanol.

    Substitution Products: Halogenated benzene derivatives, nitrobenzene.

Scientific Research Applications

(Methylperoxy)benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: Its reactivity makes it useful in studying oxidative stress and the effects of peroxides on biological systems.

    Industrial Applications: It is employed in polymerization reactions and as an initiator in the production of certain plastics and resins.

Mechanism of Action

The mechanism by which (methylperoxy)benzene exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can initiate radical chain reactions, leading to the formation of new chemical bonds or the cleavage of existing ones. The molecular targets include:

    DNA and Proteins: ROS can cause oxidative damage to DNA and proteins, leading to mutations or functional alterations.

    Cell Membranes: Lipid peroxidation can occur, affecting membrane integrity and function.

Comparison with Similar Compounds

    Benzoyl Peroxide: Another peroxide compound with similar oxidative properties but different applications, primarily in acne treatment.

    Cumene Hydroperoxide: Used in the production of phenol and acetone, with a similar peroxide functional group.

Uniqueness: (Methylperoxy)benzene is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical reactions. Its methylperoxy group provides distinct oxidative capabilities compared to other peroxides, making it valuable in both research and industrial contexts.

Properties

CAS No.

148600-12-8

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

methylperoxybenzene

InChI

InChI=1S/C7H8O2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

NLVRJWHXLBQZAU-UHFFFAOYSA-N

Canonical SMILES

COOC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.